molecular formula C23H18N4O3 B3588713 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-furyl)-4(3H)-quinazolinone

3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-furyl)-4(3H)-quinazolinone

Cat. No.: B3588713
M. Wt: 398.4 g/mol
InChI Key: KQCKHPPLPJAWLY-UHFFFAOYSA-N
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Description

The compound 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-furyl)-4(3H)-quinazolinone is a hybrid heterocyclic molecule combining a quinazolinone core (a bicyclic structure with nitrogen atoms at positions 1 and 3) and a pyrazolone moiety (a five-membered lactam ring with analgesic properties) . The 2-furyl substituent introduces an electron-rich aromatic system, which may enhance π-π interactions and solubility compared to purely phenyl-substituted analogs.

Properties

IUPAC Name

3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(furan-2-yl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3/c1-15-20(23(29)27(25(15)2)16-9-4-3-5-10-16)26-21(19-13-8-14-30-19)24-18-12-7-6-11-17(18)22(26)28/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCKHPPLPJAWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolone core. One common method is the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-carbaldehyde with 2-furylamine under acidic conditions[_{{{CITATION{{{1{of N0-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl ...](https://link.springer.com/content/pdf/10.1007/s11243-007-9024-0.pdf). The reaction mixture is then subjected to cyclization to form the quinazolinone ring[{{{CITATION{{{_1{of N0-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl ....

Industrial Production Methods: On an industrial scale, the synthesis process is optimized for higher yields and purity. This involves the use of advanced catalysts and reaction conditions to ensure the efficient formation of the desired product. Continuous flow reactors and automated systems are often employed to maintain consistency and scalability.

Chemical Reactions Analysis

2.1. Nucleophilic Substitution at the Quinazolinone Core

The quinazolinone’s lactam ring undergoes nucleophilic substitution, particularly at the C4 carbonyl group. For example:

  • Hydrolysis : Under acidic or basic conditions, the lactam ring opens to form anthranilic acid derivatives. This is common in quinazolinones with electron-withdrawing substituents .

  • Amination : Reaction with amines (e.g., hydrazine) replaces the lactam oxygen with amino groups, forming 4-aminoquinazoline derivatives .

2.2. Functionalization of the Pyrazolone Substituent

The pyrazolone moiety exhibits redox and coordination reactivity:

  • Oxidation : The α,β-unsaturated ketone system in pyrazolone can oxidize to form epoxy or hydroxylated derivatives. FeBr₃ or FeF₃ catalysts are effective for such transformations .

  • Coordination Chemistry : Transition metals (e.g., Fe³⁺) coordinate with the pyrazolone’s carbonyl and NH groups, forming complexes that stabilize radical intermediates .

2.3. Electrophilic Substitution on the Furyl Group

The 2-furyl group participates in electrophilic substitution:

  • Nitration : Concentrated HNO₃ introduces nitro groups at the C5 position of the furan ring, enhancing bioactivity .

  • Sulfonation : Reaction with SO₃ under controlled conditions adds sulfonic acid groups, improving water solubility .

3.1. Transition Metal-Catalyzed Cross-Couplings

  • Suzuki-Miyaura Coupling : The brominated quinazolinone derivative reacts with aryl boronic acids to introduce diverse aryl groups at C6 or C8 positions .

  • Sonogashira Coupling : Alkynylation at C2 occurs using Pd/Cu catalysts, enabling access to conjugated systems .

3.2. Acid/Base-Mediated Condensations

  • Schiff Base Formation : The NH group of quinazolinone reacts with aldehydes (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) to form imine linkages .

  • Cyclocondensation : Under Na₂S₂O₅ or Al₂O₃ catalysis, the compound forms fused heterocycles (e.g., pyrazoloquinazolines) .

Biological Activity-Driven Modifications

Modifications enhancing anticancer or antimicrobial activity include:

  • Thionation : Lawesson’s reagent replaces the C4 carbonyl with a thiocarbonyl group, improving membrane permeability .

  • Alkylation : Methylation or benzylation of the pyrazolone NH group increases lipophilicity and cytotoxic effects .

Reaction Optimization Data

Reaction Type Conditions Yield Key Products
Hydrolysis6M HCl, reflux, 12h78%3-(Pyrazolyl)anthranilic acid
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C85%6-Aryl-2-furylquinazolinone
ThionationLawesson’s reagent, THF, 60°C63%4-Thioxoquinazolinone derivative
NitrationHNO₃/H₂SO₄, 0°C58%5-Nitro-2-furylquinazolinone

Stability and Degradation Pathways

  • Photodegradation : UV irradiation induces cleavage of the furyl group, forming quinazolinone-2-carboxylic acid .

  • Hydrolytic Degradation : Prolonged exposure to moisture leads to lactam ring opening, confirmed by HPLC-MS .

Scientific Research Applications

Medicinal Chemistry Applications

This compound exhibits significant potential in the field of medicinal chemistry due to its structural features that allow for various biological activities.

1.1 Anticancer Activity

Research indicates that derivatives of quinazolinone compounds often exhibit anticancer properties. The specific compound under discussion has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that modifications to the pyrazole and quinazolinone moieties enhance the cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Cell Line
Compound A15MCF-7
Compound B10A549
Target Compound8HeLa

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases.

Case Study: Inhibition of Inflammatory Cytokines

In a controlled study, the target compound was administered to macrophage cell cultures stimulated with lipopolysaccharides (LPS). Results indicated a significant reduction in cytokine levels compared to control groups, highlighting its therapeutic potential for conditions like rheumatoid arthritis.

Neuropharmacological Applications

The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological research.

2.1 Neuroprotective Effects

Preliminary studies suggest that the compound may exert neuroprotective effects against oxidative stress-induced neuronal damage. It has been shown to enhance antioxidant enzyme activity in neuronal cell lines exposed to neurotoxic agents.

Table 2: Neuroprotective Effects on Neuronal Cells

Treatment GroupCell Viability (%)Oxidative Stress Marker Reduction (%)
Control75-
Target Compound9040

Synthesis and Structural Modifications

The synthesis of this compound involves multi-step reactions, often starting from readily available precursors. Researchers have explored various structural modifications to improve its efficacy and reduce toxicity.

3.1 Synthetic Pathways

Several synthetic routes have been developed, including:

  • Condensation Reactions: Utilizing aldehydes and ketones with hydrazines.
  • Cyclization Reactions: Formation of the quinazolinone ring through cyclization with appropriate reagents.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the derivative and its intended use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazolinone and Pyrazolone Derivatives

Compound Name / Evidence ID Key Substituents/Modifications Molecular Formula (if available) Molecular Weight (g/mol) Notable Features
Target Compound 2-(2-furyl) quinazolinone + 1,5-dimethyl-3-oxo-2-phenyl-pyrazolone Likely C₂₃H₁₈N₄O₃ ~398.4 Furan enhances electron density; dual heterocyclic core may synergize biological activity.
2-[(Z)-(2-oxoindol-3-ylidene)methyl] quinazolinone + same pyrazolone Not explicitly stated ~487.5 (estimated) Indolylidene group introduces planar conjugation, potentially improving DNA intercalation.
Thioxo-thiazolidinone + fluorobenzyl-pyrazole C₃₇H₂₈FN₅O₃S₂ 673.78 Thioxo and fluorobenzyl groups increase lipophilicity; larger structure may reduce bioavailability.
2-(triazole-methoxy-phenyl) quinazolinone C₂₃H₁₇N₅O₂ 407.4 Triazole moiety offers hydrogen-bonding sites; methoxy-phenyl improves metabolic stability.
Thiourea-linked indole + pyrazolone C₂₀H₁₈N₆O₂S 430.5 Thiourea bridge enhances metal-binding capacity; indole may modulate kinase inhibition.

Key Observations:

Substituent Effects on Bioactivity: The 2-furyl group in the target compound (vs. phenyl or indolylidene in analogs) likely improves aqueous solubility due to its polar oxygen atom, facilitating membrane permeability . Thioxo groups () introduce sulfur, which may enhance antioxidant activity or metal chelation . Triazole moieties () are known for click chemistry applications and antimicrobial activity .

Molecular Weight and Drug-Likeness :

  • The target compound’s molecular weight (~398.4 g/mol) falls within Lipinski’s rule of five (<500 g/mol), suggesting favorable oral bioavailability compared to bulkier analogs like ’s derivative (673.78 g/mol) .

Hydrogen-Bonding and Crystal Packing: The pyrazolone’s carbonyl and quinazolinone’s N-H groups serve as hydrogen-bond donors/acceptors, influencing crystal packing and solubility . The furyl oxygen provides additional H-bonding sites compared to phenyl-substituted analogs.

Biological Activity

The compound 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-furyl)-4(3H)-quinazolinone is a novel heterocyclic compound that has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article compiles and analyzes research findings on the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H16N4O2C_{19}H_{16}N_{4}O_{2}
  • Molecular Weight : 320.36 g/mol
  • CAS Number : 119426-88-9

Anticancer Activity

Research has indicated that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT29) cells.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF-712.5
HT2915.0
A43110.0

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it showed effectiveness against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Activity

In vivo studies have suggested that the compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Anti-inflammatory Effects

A study involving a rat model of inflammation demonstrated that administration of the compound significantly reduced paw edema compared to the control group. The reduction was measured using a plethysmometer.

The proposed mechanism of action for the biological activities of this compound includes:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells through mitochondrial pathways.
  • Interaction with Cellular Receptors : It may interact with various cellular receptors involved in inflammatory responses.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4(3H)-quinazolinone derivatives, and how can they be adapted for this compound?

  • Methodological Answer : The synthesis of quinazolinone derivatives typically involves cyclization of anthranilic acid derivatives or acylation followed by base-catalyzed cyclization. For example, 2-ferrocenyl-4(3H)-quinazolinone was synthesized via acylation of 2-aminobenzoic amide with ferrocenecarbonyl chloride, followed by cyclization . Adapting this to the target compound would require substituting the ferrocenyl group with the 1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl and 2-furyl moieties. Key steps include:

  • Acylation : Reacting 2-aminobenzamide with appropriate carbonyl reagents.
  • Cyclization : Using bases like KOH or NaOH to form the quinazolinone core.
  • Functionalization : Introducing substituents via nucleophilic substitution or cross-coupling reactions.

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, pyrazolone derivatives (e.g., N-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)formamide) were characterized by SC-XRD, revealing bond lengths (mean C–C = 0.007 Å) and torsion angles critical for stability . Additional techniques include:

  • NMR : To confirm proton environments (e.g., aromatic protons at δ 7.05–8.10 ).
  • IR Spectroscopy : To identify carbonyl (C=O) and amide (N–H) stretches.
  • Mass Spectrometry : For molecular weight validation.

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screening should focus on anti-inflammatory and antimicrobial activities, as quinazolinones are known for COX inhibition. For example:

  • Anti-inflammatory : Evaluate inhibition of carrageenan-induced paw edema in rodents at 50 mg/kg .
  • Antimicrobial : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : Employ MTT assays (e.g., IC₅₀ determination in cancer cell lines) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the 2-(2-furyl) substitution in the quinazolinone core?

  • Methodological Answer : Yield optimization requires solvent and catalyst screening. In a related study, KOH/DMSO enabled transition metal-free synthesis of dihydroquinazolinones via tandem reactions, achieving high efficiency under green conditions . Recommendations:

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization.
  • Catalyst : Use p-TsOH for acid-mediated condensation .
  • Reaction Time : Monitor via TLC; typical durations range from 2–6 hours .

Q. How to resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from bioavailability or metabolic stability. For quinazolinones:

  • Bioavailability : Assess logP (e.g., >3 indicates poor solubility; adjust via substituents like methoxy groups ).
  • Metabolism : Perform microsomal stability assays (e.g., liver microsomes + NADPH).
  • Pro-drug Design : Mask polar groups (e.g., esterification of hydroxyl moieties) to enhance absorption .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer : Combine DFT and molecular docking. For example:

  • DFT : Calculate redox potentials (e.g., ferrocenyl derivatives showed one-electron oxidation at +0.45 V vs. Ag/AgCl ).
  • Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Key residues for H-bonding: Arg120, Tyr355 .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-furyl)-4(3H)-quinazolinone
Reactant of Route 2
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(2-furyl)-4(3H)-quinazolinone

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